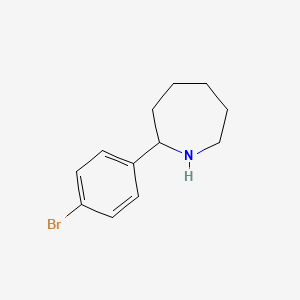

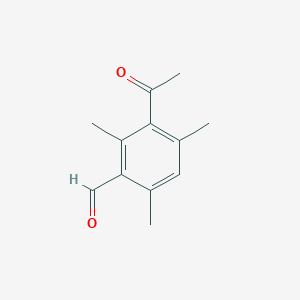

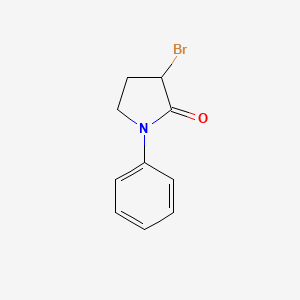

![molecular formula C12H18N4O3 B1273462 2-[4-(3-氨基-4-硝基苯基)哌嗪-1-基]乙醇 CAS No. 23470-44-2](/img/structure/B1273462.png)

2-[4-(3-氨基-4-硝基苯基)哌嗪-1-基]乙醇

描述

“2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.3 g/mol . The compound appears as a powder .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H18N4O3/c13-11-9-10 (1-2-12 (11)16 (18)19)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 . The Canonical SMILES is Nc1ccc(cc1N1CCNCC1)CCO . Physical And Chemical Properties Analysis

The compound has a predicted density of 1.318±0.06 g/cm3 . The predicted boiling point is 514.3±50.0 °C , and the melting point is 160 °C . The compound has a topological polar surface area of 108 Ų .科学研究应用

Biological Potential of Indole Derivatives

Field

Biomedical Research

Application

Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives.

Methods

Researchers synthesize a variety of indole derivatives and screen them for different pharmacological activities.

Results

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antibacterial Agents Incorporating 1,2,4-Triazoles

Field

Pharmaceutical Research

Application

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. They have significant antibacterial activity.

Methods

Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole are carried out to deal with the escalating problems of microbial resistance.

Results

The development of these compounds can help in dealing with the escalating problems of microbial resistance .

Antidepressant and Antipsychotic Medications

Application

Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant and antipsychotic properties. They are used in the development of various medications.

Methods

The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for antidepressant and antipsychotic properties.

Results

Numerous piperazine-based compounds have been found to possess antidepressant and antipsychotic properties .

Anticancer Agents

Field

Cancer Research

Application

Piperazine heterocycles have shown potential as anticancer agents. They are used in the development of new cancer treatments.

Methods

The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for anticancer properties.

Results

Several piperazine-containing hybrid heterocycles have shown significant anticancer activity .

Antimicrobial and Antioxidant Properties

Application

Piperazine ring-based compounds have shown antimicrobial and antioxidant properties. They are used in the development of various treatments.

Methods

The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for antimicrobial and antioxidant properties.

Results

Numerous piperazine-based compounds have been found to possess antimicrobial and antioxidant properties .

Catalysts and Metal Organic Frameworks (MOFs)

Field

Chemical Engineering

Application

Piperazine derivatives have been successfully used in the field of catalysis and metal organic frameworks (MOFs).

Methods

The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing in catalysis and MOFs.

Results

Piperazine-based compounds have been found to be effective in catalysis and MOFs .

属性

IUPAC Name |

2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGAFWCADCQCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201253505 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |

CAS RN |

23470-44-2 | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)